molecular formula C16H27N5O2S B4535289 2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B4535289
M. Wt: 353.5 g/mol
InChI Key: LHTNGGQOIBRAPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine compounds involves multi-step chemical reactions, starting from basic structures to achieve the desired compound with specific substituents. For instance, derivatives of pyrido[2,3-d]pyrimidine have been prepared through displacement reactions with piperazines and subsequent modifications such as alkylation, acylation, sulfonylation, or addition of isocyanates to the piperazine nitrogen, demonstrating the versatility of pyrimidine chemistry in generating complex molecules (Matsumoto & Minami, 1975).

Molecular Structure Analysis

Detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level, have been utilized to elucidate the molecular and electronic structures of pyrimidine derivatives. These analyses help authenticate the molecular geometry, vibrational modes, and electronic configurations, offering insights into the compound's molecular structure and its interactions (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

The pyrimidine core structure exhibits a variety of chemical reactions, including nucleophilic substitution, alkylation, and oxidation, highlighting its reactivity and potential for functionalization. The compound's ability to undergo chemoselective reactions demonstrates its utility in synthetic chemistry for creating molecules with specific pharmacological properties (Baiazitov et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, play a crucial role in determining the compound's applicability in various fields. Studies on isostructural pyrimidine derivatives have revealed insights into their crystal packing, hydrogen bonding patterns, and molecular conformation, which are essential for understanding the compound's physical characteristics (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure and substituents. Investigations into the chemoselective reactions of pyrimidine compounds with amines and the synthesis of derivatives with specific substituents highlight the chemical versatility of the pyrimidine core for designing molecules with desired chemical properties (Baiazitov et al., 2013).

properties

IUPAC Name

2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTNGGQOIBRAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(propane-1-sulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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